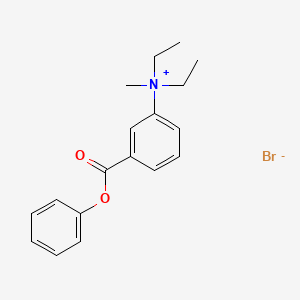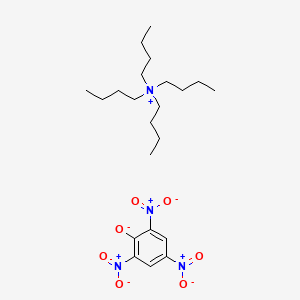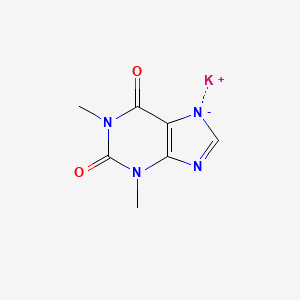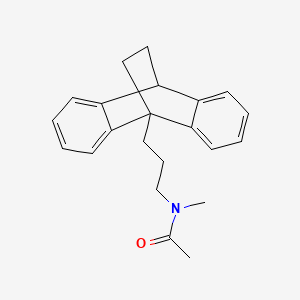
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different functional groups depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives, which have significant biological and chemical properties.
科学研究应用
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Methyl-4H-3,1-benzoxazin-4-one
- (S)-2,3-Dihydro-7-hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid
Uniqueness
What sets benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
属性
CAS 编号 |
69557-23-9 |
|---|---|
分子式 |
C21H17N3O5 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-[3-(2-methyl-4-oxoquinazolin-3-yl)-2,6-dioxopiperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H17N3O5/c1-12-22-16-5-3-2-4-15(16)19(26)23(12)17-10-11-18(25)24(20(17)27)14-8-6-13(7-9-14)21(28)29/h2-9,17H,10-11H2,1H3,(H,28,29) |
InChI 键 |
ZBPIVKXLYMHYHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3CCC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
